7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one
CAS No.:
Cat. No.: VC20488779
Molecular Formula: C21H14ClNO3
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14ClNO3 |
|---|---|
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2-one |
| Standard InChI | InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H |
| Standard InChI Key | XCTDFSSYMGKGKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The compound is systematically named 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2(1H)-one under IUPAC guidelines. Its structure integrates a quinolinone core substituted at the 7-position with chlorine and at the 1-position with a 4-hydroxy-3-phenoxyphenyl group. Common synonyms include L-701,324, CS-2045, and 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one . The CAS registry number 142326-59-8 uniquely identifies it in chemical databases .
Molecular and Structural Features
The molecular formula C₂₁H₁₄ClNO₃ corresponds to a molar mass of 363.79–363.8 g/mol . Key structural elements include:
-
A quinolin-2-one backbone with a ketone oxygen at position 2.
-
A chlorine substituent at position 7.
-
A 4-hydroxy-3-phenoxyphenyl group at position 1, introducing steric and electronic complexity.
The canonical SMILES representation, C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O, and InChIKey XCTDFSSYMGKGKA-UHFFFAOYSA-N, facilitate computational modeling and database searches.
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
Experimental and predicted properties include:
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO, suggesting utility in in vitro assays . Its low vapor pressure implies stability under ambient conditions, though decomposition may occur near the melting point .
Synthesis and Manufacturing
General Synthetic Strategies
Although detailed protocols for 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one are scarce, its synthesis likely follows established routes for quinolinone derivatives:
-
Condensation: Coupling of a chlorinated quinoline precursor with a phenolic ether intermediate.
-
Cyclization: Intramolecular lactam formation under acidic or basic conditions.
-
Functionalization: Late-stage chlorination and phenoxylation via electrophilic substitution.
A hypothetical pathway involves:
-
Bromination of 7-hydroxyquinolin-2-one followed by Ullmann coupling with 4-hydroxy-3-phenoxyphenylboronic acid.
-
Purification via column chromatography or recrystallization.
Challenges and Optimization
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at the 1- and 7-positions.
-
Stability: The phenolic -OH group may require protection (e.g., as a silyl ether) during synthesis.
Biological Activity and Applications
Material Science Applications
The rigid aromatic structure and substituent diversity make this compound a candidate for:
-
Organic semiconductors: Charge transport in thin-film transistors.
-
Metal-organic frameworks (MOFs): Ligand design for porous materials.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| First Aid | Rinse eyes/skin with water; seek medical advice |
| Storage | Sealed in dry, room temperature |
Environmental Impact
With a WGK Germany rating of 3, it is deemed highly hazardous to aquatic environments . Disposal must comply with hazardous waste regulations.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis. Predicted logP values (~3.5) suggest moderate retention times .
Mass Spectrometry
ESI-MS in positive mode should yield a [M+H]⁺ ion at m/z 364.8, with fragments corresponding to loss of Cl (-35.5) and phenoxy groups (-94.1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume